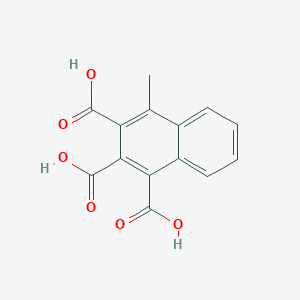
4-Methylnaphthalene-1,2,3-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylnaphthalene-1,2,3-tricarboxylic acid is an organic compound belonging to the class of tricarboxylic acids It is characterized by the presence of three carboxyl functional groups (-COOH) attached to a naphthalene ring, with a methyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylnaphthalene-1,2,3-tricarboxylic acid typically involves multi-step organic reactions. One common method is the oxidation of 4-methylnaphthalene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds through the formation of intermediate carboxylic acids, which are further oxidized to yield the tricarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Catalysts may also be employed to enhance the efficiency of the oxidation process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylnaphthalene-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products
Oxidation Products: Quinones, carboxylic acid derivatives
Reduction Products: Alcohols, aldehydes
Substitution Products: Halogenated naphthalenes, nitro-naphthalenes
Wissenschaftliche Forschungsanwendungen
4-Methylnaphthalene-1,2,3-tricarboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 4-Methylnaphthalene-1,2,3-tricarboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of multiple carboxyl groups allows for strong interactions with metal ions and other polar molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Citric Acid: Another tricarboxylic acid with three carboxyl groups, widely known for its role in the citric acid cycle.
Isocitric Acid: An isomer of citric acid, also involved in the citric acid cycle.
Tricarballylic Acid: A tricarboxylic acid with a different carbon skeleton, used in various biochemical studies.
Uniqueness
4-Methylnaphthalene-1,2,3-tricarboxylic acid is unique due to its naphthalene core structure, which imparts distinct chemical properties compared to other tricarboxylic acids. The presence of the methyl group at the 4-position further differentiates it, affecting its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
117617-77-3 |
|---|---|
Molekularformel |
C14H10O6 |
Molekulargewicht |
274.22 g/mol |
IUPAC-Name |
4-methylnaphthalene-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C14H10O6/c1-6-7-4-2-3-5-8(7)10(13(17)18)11(14(19)20)9(6)12(15)16/h2-5H,1H3,(H,15,16)(H,17,18)(H,19,20) |
InChI-Schlüssel |
NHLOGIGYIZDFGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C2=CC=CC=C12)C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14294589.png)
![N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide](/img/structure/B14294590.png)
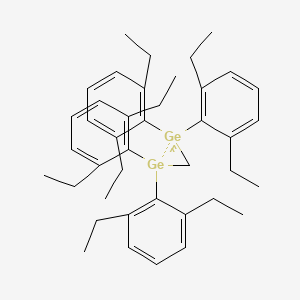

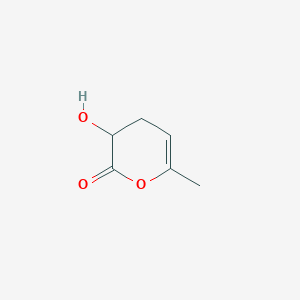

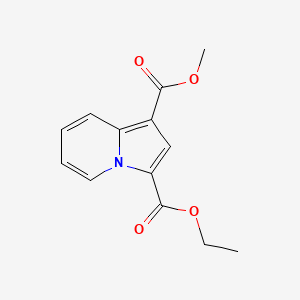

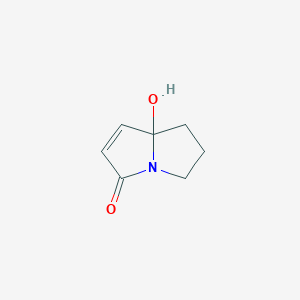
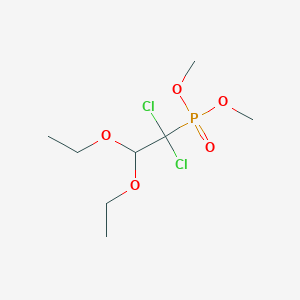
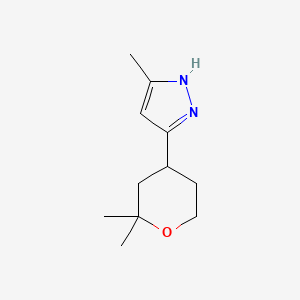
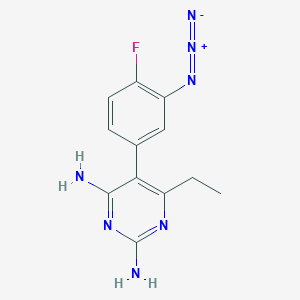
![Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester](/img/structure/B14294644.png)
